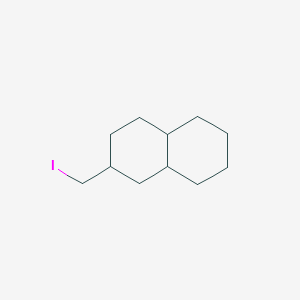

Decahydro-2-(iodomethyl)naphthalene

Description

Contextual Significance of Saturated Bicyclic Systems in Organic Synthesis

Saturated bicyclic systems, such as the decahydronaphthalene (B1670005) (also known as decalin) framework, are foundational motifs in organic synthesis. wikipedia.orgorgsyn.org Unlike their flat, aromatic counterparts, these three-dimensional structures offer a rich stereochemical landscape and conformational rigidity. bldpharm.com This three-dimensionality is increasingly sought after in fields like drug discovery, where it can lead to improved target binding specificity and better physicochemical properties. sigmaaldrich.comnih.gov The decalin system, consisting of two fused cyclohexane (B81311) rings, can exist as cis and trans isomers, each with distinct spatial arrangements that influence their reactivity and biological interactions. nih.govyoutube.com The use of such saturated scaffolds allows chemists to explore chemical space beyond the typically flat aromatic structures, providing new vectors for molecular design. sigmaaldrich.com

Role of Halomethyl Functionalities in Synthetic Methodologies

The halomethyl group, and specifically the iodomethyl (-CH₂I) group, serves as a versatile functional handle in organic synthesis. wikipedia.org Alkyl iodides are excellent substrates for nucleophilic substitution reactions (SN2), owing to iodide being an excellent leaving group. wikipedia.orgwikipedia.org This reactivity allows for the facile introduction of a wide variety of other functional groups.

Common transformations involving an iodomethyl group include:

Conversion to alcohols via hydrolysis.

Formation of ethers by reaction with alkoxides.

Synthesis of amines by reaction with ammonia (B1221849) or amines.

Creation of nitriles through substitution with cyanide.

Formation of new carbon-carbon bonds via reaction with organometallic reagents or enolates.

The iodomethyl group can be synthesized from the corresponding alcohol through reactions like the Appel reaction, which uses triphenylphosphine (B44618) and iodine (or carbon tetraiodide). wikipedia.orgorganic-chemistry.orgnrochemistry.com Alternatively, it can be formed from other halomethyl compounds (e.g., chloromethyl) via the Finkelstein reaction, which involves halide exchange. adichemistry.comorganic-chemistry.org

Research Landscape of Iodinated Decahydronaphthalene Scaffolds

The specific research landscape for Decahydro-2-(iodomethyl)naphthalene is not extensively documented in publicly available literature, suggesting it is more of a specialized building block than a widely studied compound. epa.gov However, the interest in related iodinated scaffolds is growing, particularly in medicinal chemistry and materials science. nih.govacs.org Iodination of biomolecules and scaffolds is a known strategy for introducing a heavy atom, which can be useful for applications like X-ray crystallography to help determine molecular structures. acs.org Furthermore, iodinated organic compounds serve as crucial intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful methods for constructing complex molecular architectures.

The combination of the rigid, three-dimensional decalin core with the reactive iodomethyl group makes this compound a potentially valuable intermediate for synthesizing complex, non-planar molecules with precisely controlled stereochemistry. Its utility would lie in its ability to introduce the decalin motif into larger structures through the synthetic transformations enabled by the iodomethyl handle.

Physicochemical Properties and Synthetic Data

While detailed experimental research on this compound is sparse, its fundamental properties can be tabulated. Plausible synthetic routes can also be inferred from standard organic chemistry transformations.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(iodomethyl)decahydronaphthalene | sigmaaldrich.com |

| CAS Number | 409112-76-1 | sigmaaldrich.comepa.gov |

| Molecular Formula | C₁₁H₁₉I | sigmaaldrich.com |

| Molecular Weight | 278.18 g/mol | sigmaaldrich.com |

| InChI Key | ADYQLAVZKBOMMR-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Postulated Synthetic Approaches

| Reaction Name | Precursor | Reagents | Product | Notes |

|---|---|---|---|---|

| Appel Reaction | (Decahydronaphthalen-2-yl)methanol | Triphenylphosphine (PPh₃), Iodine (I₂) | This compound | A standard method for converting primary alcohols to primary iodides with inversion of stereochemistry if the carbon is chiral. wikipedia.orgnrochemistry.com |

| Finkelstein Reaction | Decahydro-2-(chloromethyl)naphthalene | Sodium Iodide (NaI) in acetone | This compound | A classic halide exchange reaction driven by the precipitation of NaCl in acetone. adichemistry.comorganic-chemistry.org |

| Tosylation followed by Iodide Substitution | (Decahydronaphthalen-2-yl)methanol | 1. Tosyl chloride (TsCl), Pyridine2. Sodium Iodide (NaI) | this compound | A two-step variant of the Finkelstein reaction where the alcohol is first converted to a better leaving group (tosylate). adichemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYQLAVZKBOMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376659 | |

| Record name | Decahydro-2-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409112-76-1 | |

| Record name | Decahydro-2-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Decahydro 2 Iodomethyl Naphthalene

Indirect Synthesis via Functional Group Interconversion

Conversion from Corresponding Alcohols or Esters

A primary route to decahydro-2-(iodomethyl)naphthalene begins with the corresponding alcohol, decahydro-2-naphthalenemethanol. This precursor can be synthesized through the reduction of decahydro-2-naphthoic acid or its esters. The conversion of the hydroxyl group to an iodide can be achieved through several established methods, most notably the Appel reaction.

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl iodides. orgsyn.orgnist.gov This reaction typically utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to generate an iodophosphonium species in situ, which then facilitates the nucleophilic substitution of the hydroxyl group by an iodide ion.

A general representation of the Appel reaction for the synthesis of this compound is as follows:

Reaction Scheme:

| Reactant | Reagents | Product | Typical Conditions | Reference |

| Primary Alcohol | PPh₃, I₂ | Primary Iodide | Inert solvent (e.g., CH₂Cl₂, CH₃CN), Room Temperature | orgsyn.orgnist.gov |

Halogen Exchange Reactions for Iodomethyl Formation

Another effective strategy for the synthesis of this compound is through a halogen exchange reaction, famously known as the Finkelstein reaction . This Sₙ2 reaction involves the treatment of an alkyl chloride or alkyl bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent.

To utilize this method, a precursor such as decahydro-2-(chloromethyl)naphthalene or decahydro-2-(bromomethyl)naphthalene would first need to be synthesized from decahydro-2-naphthalenemethanol, for instance, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The subsequent Finkelstein reaction would then be carried out.

Reaction Scheme:

The choice of solvent is crucial for the success of the Finkelstein reaction. Acetone is commonly used because sodium iodide is soluble in it, while the resulting sodium chloride or sodium bromide is not, thus precipitating out of the solution and driving the equilibrium towards the product.

| Starting Material | Reagent | Product | Typical Solvent | Reference |

| Alkyl Chloride/Bromide | NaI or KI | Alkyl Iodide | Acetone |

Reduction of Unsaturated Iodinated Naphthalene (B1677914) Precursors

A further potential, though less direct, route involves the synthesis of an iodinated naphthalene precursor followed by the complete hydrogenation of the aromatic ring system. For instance, one could envision the synthesis of 2-(iodomethyl)naphthalene (B1620664) from 2-naphthalenemethanol (B45165), followed by catalytic hydrogenation.

The initial iodination of 2-naphthalenemethanol could be achieved using methods similar to those described for its saturated counterpart. Subsequently, the complete saturation of the naphthalene ring to a decalin system would require robust catalytic hydrogenation conditions. This typically involves high pressures of hydrogen gas and catalysts such as rhodium, ruthenium, or nickel. The synthesis of decahydronaphthalene (B1670005) from naphthalene itself is a known industrial process.

However, this approach carries the risk of side reactions, including the hydrogenolysis of the carbon-iodine bond during the hydrogenation step, which would lead to the formation of decahydro-2-methylnaphthalene as a byproduct. The selection of the catalyst and reaction conditions would be critical to minimize this undesired reaction.

Catalytic Hydrogenation Methods for Decahydronaphthalene Core Formation

The fundamental decahydronaphthalene framework is most commonly produced through the catalytic hydrogenation of naphthalene. researchgate.net This process involves the addition of hydrogen across the aromatic rings of naphthalene in the presence of a catalyst. The choice of catalyst and the reaction conditions are critical factors that dictate the reaction's efficiency and stereochemical results.

A variety of catalysts are employed for this transformation, including precious metals like platinum and palladium, as well as nickel-based catalysts. researchgate.netacs.org These are often supported on materials such as alumina (B75360) or carbon to boost their activity. researchgate.netacs.org The hydrogenation of naphthalene is a stepwise process, with tetralin (1,2,3,4-tetrahydronaphthalene) being a key intermediate. researchgate.nethacettepe.edu.tr Achieving complete saturation of both rings to form decahydronaphthalene typically requires more forceful conditions, such as high hydrogen pressures and elevated temperatures. researchgate.netmdpi.com For instance, a Pd5%/Al2O3 catalyst has been shown to achieve a 99.5% yield of decalin. acs.orgnih.gov

Below is a table summarizing various catalytic systems for naphthalene hydrogenation:

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Findings |

| Pd | Alumina | 250 | 40 | High concentration of Pd promotes high decalin yield. acs.orgnih.gov |

| NiMo | Alumina | 210-380 | 18 | Hydrogenation extent varies with temperature. mdpi.com |

| Nickel-based | ZSM-5 Molecular Sieve/Silicon Dioxide | 60-350 | 0.5-20 MPa | Enables continuous production with high conversion rates. google.com |

| Pt-Al or Ni-Al | - | 120-280 | 2-15 MPa | Allows for continuous synthesis with high conversion. google.com |

Stereochemical Considerations in Ring Reduction

The hydrogenation of naphthalene can produce two stereoisomers of decahydronaphthalene: cis-decalin and trans-decalin. doubtnut.com The stereochemistry of the final product is determined by how hydrogen atoms add to the tetralin intermediate.

cis-Decalin: The hydrogen atoms at the bridgehead carbons are on the same side of the ring system. doubtnut.com

trans-Decalin: The bridgehead hydrogen atoms are on opposite sides of the ring. doubtnut.com This isomer is generally more thermodynamically stable.

The ratio of these isomers is heavily influenced by the catalyst, temperature, and pressure. For example, under certain conditions, palladium catalysts can favor the formation of the trans isomer. doubtnut.com The reaction is stereospecifically syn, meaning both new hydrogen atoms add to the same side of the alkene. youtube.com

Multi-Step Synthetic Sequences Incorporating the Decahydronaphthalene Skeleton

The synthesis of this compound from the decahydronaphthalene core is a multi-step process. rsc.orgumontreal.camit.edu A logical synthetic route would involve the functionalization of the decalin ring system to introduce the iodomethyl group.

A likely synthetic pathway would be:

Functional Group Introduction: Starting with a decahydronaphthalene molecule, a functional group that can be converted to an iodomethyl group is introduced at the 2-position. A common precursor is decahydro-2-naphthalenemethanol (also known as decahydro-2-(hydroxymethyl)naphthalene). This alcohol derivative can be synthesized through various methods, often starting from a 2-substituted naphthalene derivative prior to hydrogenation.

Conversion to Iodide: The primary alcohol of decahydro-2-naphthalenemethanol is then converted to the corresponding iodide. A standard method for this transformation is the Appel reaction, which utilizes triphenylphosphine and iodine. Other iodinating agents can also be employed to achieve this conversion, resulting in the final product, this compound.

The stereochemistry of the final product will be determined by the stereochemistry of the starting decahydronaphthalene derivative and the reaction conditions of the subsequent steps.

Chemical Reactivity and Transformations of Decahydro 2 Iodomethyl Naphthalene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of Decahydro-2-(iodomethyl)naphthalene involve the replacement of the iodide leaving group by a nucleophile. The specific mechanism of this transformation is heavily influenced by the structure of the substrate and the nature of the nucleophile.

SN1 and SN2 Reaction Pathways

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is a central theme in the reactivity of alkyl halides. For this compound, the substrate is a primary alkyl iodide. This structural feature strongly favors the SN2 mechanism. youtube.comyoutube.com

The SN2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. youtube.com While the bulky decalin substituent introduces some steric hindrance, it is generally not sufficient to completely block this backside attack on the primary carbon center.

Conversely, the SN1 pathway is highly disfavored. This mechanism proceeds through a carbocation intermediate. libretexts.orgyoutube.com The formation of a primary carbocation, which would be necessary for an SN1 reaction with this compound, is energetically very unfavorable due to its inherent instability. youtube.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | SN1 Pathway Analysis | SN2 Pathway Analysis | Predominant Pathway |

| Substrate Structure | Primary alkyl halide; would form a highly unstable primary carbocation. | Primary alkyl halide, accessible to nucleophilic attack despite some steric bulk. | SN2 |

| Nucleophile Strength | Favored by weak nucleophiles. youtube.com | Favored by strong nucleophiles. youtube.com | Dependent on nucleophile |

| Leaving Group | Good leaving group (I⁻) is required. | Good leaving group (I⁻) is required. | Both favored |

| Solvent | Favored by polar protic solvents. youtube.com | Favored by polar aprotic solvents. youtube.com | Dependent on solvent |

Stereochemical Outcomes in Substitution Reactions

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. youtube.com In the case of this compound, the reaction occurs at the primary carbon of the iodomethyl group, which is not a stereocenter itself. However, the decalin ring contains multiple chiral centers. The SN2 reaction proceeds with inversion of configuration at the methylene (B1212753) carbon, but this does not affect the stereochemistry of the decalin ring itself. The spatial arrangement of the decalin core remains intact throughout the substitution process.

Elimination Reactions

Elimination reactions compete with nucleophilic substitution, particularly in the presence of a base. These reactions lead to the formation of an alkene through the removal of the iodomethyl group and a proton from an adjacent carbon.

E1, E2, and E1cB Mechanisms

The mechanisms for elimination reactions are designated as E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base).

E2 Mechanism : This is the most probable elimination pathway for this compound. It is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. byjus.com The E2 reaction is favored by strong bases. dalalinstitute.com The use of a strong, sterically hindered base, such as potassium tert-butoxide, can further promote the E2 pathway over the competing SN2 reaction. youtube.com

E1 Mechanism : The E1 pathway is highly unlikely for the same reason as the SN1 pathway: it requires the formation of an unstable primary carbocation intermediate. libretexts.orgbyjus.com

E1cB Mechanism : The E1cB mechanism is also not a viable pathway for this compound. This mechanism requires a poor leaving group and a particularly acidic β-hydrogen, typically stabilized by an adjacent electron-withdrawing group, neither of which is a feature of this compound. quora.com

Regioselectivity and Stereoselectivity of Elimination Products

The E2 elimination from this compound can potentially lead to different alkene products, raising issues of regioselectivity and stereoselectivity.

Regioselectivity : The regiochemical outcome is governed by the nature of the base used.

Zaitsev's Rule : With a small, strong base like sodium ethoxide, the reaction will preferentially form the more substituted, and therefore more thermodynamically stable, alkene. This involves the removal of a proton from the more substituted β-carbon on the decalin ring. youtube.com

Hofmann's Rule : When a bulky, sterically hindered base like potassium tert-butoxide is used, the less sterically accessible proton is removed, leading to the formation of the less substituted alkene as the major product. youtube.com In this case, the product would be an exocyclic methylene compound.

Stereoselectivity : The E2 reaction is stereoselective, typically favoring the formation of the more stable trans-alkene over the cis-alkene. chemistrysteps.com This preference is due to the lower energy transition state leading to the trans product. The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group, meaning they must be in the same plane and on opposite sides of the carbon-carbon bond. chemistrysteps.com The specific stereoisomers of the resulting alkene will depend on the conformation of the decalin ring and the availability of β-hydrogens in the required anti-periplanar orientation.

Table 2: Potential Elimination Products and Controlling Factors

| Base | Expected Major Product (Regioselectivity) | Governing Rule |

| Sodium Ethoxide (NaOEt) | 2-Methyl-octahydronaphthalene (more substituted alkene) | Zaitsev |

| Potassium tert-Butoxide (t-BuOK) | 2-Methylene-decahydronaphthalene (less substituted alkene) | Hofmann |

Organometallic Reactions and Cross-Coupling Applications

The carbon-iodine bond in this compound makes it a valuable substrate for the formation of organometallic reagents and for use in cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. nih.gov

This compound can be converted into an organometallic reagent, such as a Grignard reagent by reacting with magnesium metal, or an organolithium reagent with lithium metal. These nucleophilic reagents can then be used to react with a wide range of electrophiles.

Furthermore, as a primary alkyl iodide, it is an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. nih.gov

Table 3: Examples of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |

| Suzuki Coupling | An organoboron compound (e.g., Arylboronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄) sci-hub.se | Aryl- or vinyl-substituted decahydronaphthalene (B1670005) |

| Negishi Coupling | An organozinc reagent | Palladium or Nickel catalyst nih.gov | Alkyl-, aryl-, or vinyl-substituted decahydronaphthalene |

| Stille Coupling | An organotin reagent | Palladium catalyst cem.com | Alkyl-, aryl-, or vinyl-substituted decahydronaphthalene |

| Sonogashira Coupling | A terminal alkyne | Palladium and Copper co-catalyst | Alkynyl-substituted decahydronaphthalene |

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Formation of Organoiodine Reagents

The carbon-iodine bond in this compound can be utilized to form a range of organoiodine reagents. Due to the polarizability of the C-I bond, the iodine atom can be attacked by nucleophiles, leading to substitution reactions. However, a more synthetically useful transformation is the reaction with metals to form organometallic reagents. For instance, reaction with magnesium would be expected to yield a Grignard reagent, decahydro-2-(naphthalen-2-ylmethyl)magnesium iodide. Similarly, reaction with lithium would produce the corresponding organolithium reagent. These organometallic species are powerful nucleophiles and can be used in a wide array of subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds.

Hypervalent iodine compounds, which are organoiodine compounds with iodine in a higher oxidation state, are versatile reagents in organic synthesis. nih.govresearchgate.netorganic-chemistry.org While the direct conversion of this compound to a stable hypervalent iodine species is not a common transformation for a primary alkyl iodide, its derivatives could potentially be prepared through multi-step synthetic sequences.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

One of the most significant applications of alkyl iodides in modern organic synthesis is their use as electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.govorganicreactions.orgnih.govacs.orgyoutube.com These reactions provide a powerful means for the construction of carbon-carbon bonds. This compound, as a primary alkyl iodide, is a suitable substrate for such transformations.

A variety of transition metals, including palladium, nickel, and iron, can catalyze the coupling of alkyl halides with organometallic reagents (e.g., organozincs, organoborons, organotins). nih.govnih.gov The general catalytic cycle involves oxidative addition of the alkyl iodide to a low-valent metal center, followed by transmetalation with the organometallic partner and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions of Alkyl Iodides

| Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |

| Palladium/Phosphine Ligand | Alkylzinc Halide | Negishi Coupling | Alkyl-Alkyl | nih.gov |

| Nickel/Bipyridine Ligand | Alkylborane | Suzuki-Miyaura Coupling | Alkyl-Alkyl | acs.orgnih.gov |

| Iron/TMEDA | Alkylmagnesium Halide | Kumada-Tamao-Corriu Coupling | Alkyl-Alkyl | nih.gov |

When the alkyl halide substrate possesses a stereocenter, the stereochemical outcome of the cross-coupling reaction becomes a critical consideration. For primary alkyl iodides like this compound, the stereocenter is not directly at the site of reaction. However, if a chiral decahydronaphthalene backbone is used, the stereochemical integrity of the scaffold is generally maintained throughout the reaction sequence, as the C-I bond being cleaved is not at a stereocenter.

In cases of secondary alkyl halides, where the iodine is attached to a stereogenic carbon, stereospecific cross-coupling reactions have been developed. nih.govnih.govorganic-chemistry.orgacs.org For example, palladium-catalyzed cross-coupling of secondary alkylboron nucleophiles with aryl chlorides has been shown to proceed with inversion of configuration. organic-chemistry.orgacs.org While not directly applicable to the primary iodide of this compound, these studies highlight the level of stereochemical control achievable in modern cross-coupling chemistry.

Enantioselective cross-coupling reactions aim to create a new stereocenter with a high degree of enantiomeric excess. For a substrate like this compound, an enantioselective reaction would involve the coupling with a prochiral nucleophile or the use of a chiral catalyst that can differentiate between enantiotopic faces of a coupling partner.

Significant progress has been made in the development of enantioselective cross-coupling reactions of alkyl halides. acs.orgnih.govnih.govacs.org For instance, nickel-catalyzed enantioselective Suzuki-Miyaura couplings of unactivated secondary alkyl halides with alkylboranes have been reported to proceed with high enantioselectivity. acs.orgnih.gov A hybrid transition metal/radical process has also been described for the enantioselective coupling of organozinc reagents, alkyl iodides, and alkenylboron reagents. nih.gov These methods could potentially be adapted to reactions involving this compound if a suitable prochiral coupling partner were employed.

Radical Reactions

The relatively weak C-I bond in this compound also predisposes it to participate in radical reactions. ucl.ac.ukrsc.orgrsc.org These reactions are initiated by the homolytic cleavage of the C-I bond to generate a decahydro-2-(naphthalen-2-ylmethyl) radical.

Homolytic Cleavage of the Carbon-Iodine Bond

Homolytic cleavage of the carbon-iodine bond is the initial step in many radical-mediated transformations. wyzant.comnih.govchemistrysteps.comaakash.ac.inpressbooks.pub This cleavage can be induced by heat, light (photolysis), or through the action of a radical initiator. The energy required for this process is known as the bond dissociation energy (BDE). The C-I bond has a relatively low BDE (approximately 234 kJ/mol), making it susceptible to homolysis under relatively mild conditions. wyzant.com

Once formed, the resulting primary alkyl radical, the decahydro-2-(naphthalen-2-ylmethyl) radical, is a highly reactive intermediate that can participate in a variety of subsequent reactions.

Radical Chain Reactions

Following its generation, the decahydro-2-(naphthalen-2-ylmethyl) radical can engage in radical chain reactions. testbook.comlibretexts.orgacs.orglumenlearning.com A typical radical chain process involves three stages: initiation, propagation, and termination.

Initiation: Homolytic cleavage of the C-I bond to form the initial radical.

Propagation: The alkyl radical reacts with another molecule to form a new bond and a new radical species, which continues the chain. For example, the radical could add to an alkene to form a new carbon-carbon bond and a new carbon-centered radical.

Termination: Two radicals combine to form a stable, non-radical product, thus terminating the chain reaction.

An example of a potential radical chain reaction involving this compound is the addition to an electron-deficient alkene, a process analogous to the Giese reaction. rsc.org Electrochemical methods have also been developed to generate carbon-centered radicals from alkyl iodides for use in such reactions. ucl.ac.ukrsc.orgnih.gov

Table 2: Key Steps in a Hypothetical Radical Chain Reaction

| Stage | Description | Example |

| Initiation | Generation of the initial alkyl radical. | This compound + Initiator → Decahydro-2-(naphthalen-2-ylmethyl) radical + I-Initiator |

| Propagation | Addition of the alkyl radical to an alkene. | Decahydro-2-(naphthalen-2-ylmethyl) radical + H₂C=CH-EWG → Decahydro-2-(3-(EWG)propyl)naphthalene radical |

| Propagation | Atom transfer to continue the chain. | Decahydro-2-(3-(EWG)propyl)naphthalene radical + this compound → 1-iodo-3-(decahydronaphthalen-2-yl)propane + Decahydro-2-(naphthalen-2-ylmethyl) radical |

| Termination | Combination of two radical species. | 2 x Decahydro-2-(naphthalen-2-ylmethyl) radical → 1,2-bis(decahydronaphthalen-2-yl)ethane |

Functional Group Transfer Reactions

Functional group transfer reactions involving this compound typically proceed via nucleophilic substitution at the electrophilic methylene carbon. The primary nature of the alkyl iodide favors bimolecular nucleophilic substitution (SN2) reactions, which are sensitive to the steric hindrance around the reaction center and the strength of the incoming nucleophile.

Nucleophilic Substitution Reactions:

A range of nucleophiles can be employed to displace the iodide and introduce new functionalities onto the decalin scaffold. These reactions are fundamental in the synthesis of various decahydro-2-substituted naphthalenes.

| Nucleophile | Reagent Example | Product | Reaction Conditions |

| Hydroxide | Sodium Hydroxide (NaOH) | (Decahydro-2-naphthalenyl)methanol | Aqueous or alcoholic solvent, heat |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-(Ethoxymethyl)decahydronaphthalene | Ethanol, heat |

| Cyanide | Sodium Cyanide (NaCN) | (Decahydro-2-naphthalenyl)acetonitrile | Aprotic polar solvent (e.g., DMSO), heat |

| Azide | Sodium Azide (NaN3) | 2-(Azidomethyl)decahydronaphthalene | Aprotic polar solvent (e.g., DMF) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Decahydro-2-((phenylthio)methyl)naphthalene | Alcoholic solvent |

This table represents plausible functional group transfer reactions based on the known reactivity of primary alkyl iodides.

The stereochemistry of the decalin ring (cis or trans) can influence the rate of these substitution reactions due to differing steric environments around the 2-position. The trans-isomer, being more rigid, may present a more defined steric profile compared to the conformationally flexible cis-isomer. dalalinstitute.commasterorganicchemistry.com

Formation of Organometallic Reagents:

The carbon-iodine bond in this compound is also susceptible to reaction with active metals to form organometallic reagents. These reagents are powerful nucleophiles and are valuable intermediates in organic synthesis for forming new carbon-carbon bonds.

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, (decahydro-2-naphthalenylmethyl)magnesium iodide. wikipedia.org The formation of this reagent allows for subsequent reactions with a variety of electrophiles, such as aldehydes, ketones, and esters.

Organolithium Reagent Formation: Lithium-halogen exchange, typically using an alkyllithium reagent like t-butyllithium, can convert the alkyl iodide into the corresponding organolithium species. harvard.eduprinceton.edu This reaction is generally very fast and is often carried out at low temperatures. Alternatively, reductive lithiation using lithium metal in the presence of an electron carrier like naphthalene (B1677914) can also be employed. clockss.org

Rearrangement Reactions Involving the Iodomethyl Group or Decalin Core

Rearrangement reactions involving this compound are less common under standard conditions but can be induced under specific circumstances, particularly those that generate a carbocationic intermediate at the methylene carbon or within the decalin core itself.

Carbocation-Mediated Rearrangements:

While primary carbocations are generally unstable, their transient formation in solvolysis reactions with a poor nucleophile and a Lewis acid catalyst could potentially lead to rearrangements. A 1,2-hydride shift from the adjacent carbon of the decalin ring to the primary carbocation would generate a more stable secondary or tertiary carbocation within the ring, leading to a mixture of rearranged products.

Unusual rearrangements of naphthalene derivatives have been observed where steric strain can lead to the disruption of the aromatic core under mild conditions. nih.gov While this compound lacks this aromatic strain, severe steric crowding in certain stereoisomers could potentially favor rearrangements under forcing conditions.

The stability of the decalin ring system, particularly the rigid trans-decalin, generally disfavors skeletal rearrangements. dalalinstitute.commasterorganicchemistry.com The cis-decalin isomer, being more flexible, has a higher propensity for conformational changes, which could influence the pathway of any potential rearrangement. dalalinstitute.com

Redox Chemistry: Oxidation and Reduction of the Iodomethyl Functionality

The iodomethyl group and the decalin core can undergo both oxidation and reduction reactions.

Oxidation:

The iodomethyl group itself is not readily oxidized under standard conditions. However, the decalin core can be oxidized. For instance, ozonolysis of decalin is known to cleave the ring and produce dicarboxylic acids. nih.gov The presence of the iodomethyl substituent would likely influence the site of initial ozone attack and the nature of the final oxidized products. Oxidation of the decalin core using other strong oxidizing agents could potentially lead to the formation of various ketones and alcohols, with the exact products depending on the reaction conditions and the stereochemistry of the starting material. Research on the oxidation of cis-decalin has shown that the stereochemistry of the starting material can direct the oxidation to specific positions. rsc.org

Reduction:

The carbon-iodine bond is readily reduced. Several methods can be employed to replace the iodine atom with a hydrogen atom, effectively converting this compound to 2-methyldecahydronaphthalene.

| Reducing Agent | Reagent System | Product |

| Metal Hydrides | Lithium Aluminum Hydride (LiAlH4) | 2-Methyldecahydronaphthalene |

| Catalytic Hydrogenation | H2, Pd/C | 2-Methyldecahydronaphthalene |

| Radical Reduction | Tributyltin Hydride (Bu3SnH), AIBN | 2-Methyldecahydronaphthalene |

This table presents common methods for the reduction of alkyl iodides, which are applicable to this compound.

The formation of the Grignard or organolithium reagent followed by quenching with a proton source (e.g., water or alcohol) also achieves the net reduction of the carbon-iodine bond.

Spectroscopic and Analytical Characterization of Decahydro 2 Iodomethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For decahydro-2-(iodomethyl)naphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its complex structure.

The proton (¹H) NMR spectrum of this compound displays a series of signals corresponding to the various protons in the molecule. The decahydronaphthalene (B1670005) ring system, with its numerous methylene (B1212753) (-CH₂) and methine (-CH) groups, gives rise to a complex and often overlapping region of signals, typically in the upfield region of the spectrum. The protons of the iodomethyl (-CH₂I) group are expected to appear as a distinct signal, shifted downfield due to the deshielding effect of the adjacent electronegative iodine atom. The precise chemical shifts and coupling patterns are influenced by the stereochemistry of the ring fusion (cis or trans) and the orientation of the iodomethyl substituent (axial or equatorial).

A detailed analysis of the ¹H NMR spectrum, including the integration of signals and the measurement of coupling constants (J-values), allows for the assignment of specific protons to their respective positions in the molecule. For instance, the protons on the carbon bearing the iodomethyl group would likely appear as a doublet of doublets or a more complex multiplet, depending on the number of neighboring protons and their dihedral angles.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -CH₂I | 3.1 - 3.4 | d or dd | J-values dependent on conformation |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and the specific stereoisomer.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂I | 0 - 10 |

| C2 | 35 - 45 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and the specific stereoisomer.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. springernature.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton-proton connectivity throughout the decahydronaphthalene framework.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the already established ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the long-range connectivity within the molecule, including the attachment of the iodomethyl group to the C2 position of the decahydronaphthalene ring.

The stereochemistry of the decahydronaphthalene ring fusion (cis or trans) and the relative orientation of the iodomethyl substituent can be inferred from the NMR data. The coupling constants (J-values) between protons, obtained from the ¹H NMR spectrum, are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly for the protons on the bridgehead carbons and the proton at C2, the stereochemical relationships can be determined. Furthermore, the Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide through-space correlations between protons that are close to each other, further elucidating the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₁₁H₁₉I. epa.gov The theoretical monoisotopic mass for this formula can be calculated with high precision. By comparing the experimentally measured m/z value from the HRMS spectrum to the calculated value, the molecular formula can be confirmed with a high degree of confidence. The presence of the characteristic isotopic pattern for iodine (¹²⁷I being the only stable isotope) in the mass spectrum further supports the identification of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉I |

| Calculated Monoisotopic Mass | 278.05315 g/mol epa.gov |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the analysis of this compound, electron ionization (EI) is a common method used to generate a molecular ion and characteristic fragment ions.

The fragmentation of this compound is largely dictated by the presence of the iodine atom, which is a good leaving group, and the stable decahydronaphthalene ring system. A key fragmentation pathway for iodoalkanes involves the cleavage of the carbon-iodine bond. jove.com Due to the presence of a single stable isotope of iodine (¹²⁷I), the isotopic pattern in the mass spectrum is simpler compared to compounds containing chlorine or bromine. jove.com

The expected fragmentation pattern would likely exhibit the following key features:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule minus one electron would be observed. Given the molecular formula C₁₁H₁₉I, the monoisotopic mass is 278.05 g/mol .

Loss of Iodine: A prominent peak would be expected at M-127, resulting from the facile cleavage of the C-I bond. This would correspond to the [C₁₁H₁₉]⁺ fragment, the decahydromethylnaphthalene cation.

Decahydronaphthalene Fragments: Further fragmentation of the decalin ring system would likely lead to a series of hydrocarbon fragments. These can arise from ring opening and subsequent cleavage, producing characteristic clusters of peaks separated by 14 mass units (CH₂ groups).

Iodine-containing Fragments: While the loss of iodine is a major pathway, smaller fragments containing iodine might also be observed, although likely in lower abundance.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 278 | [C₁₁H₁₉I]⁺ | Molecular Ion (M⁺) |

| 151 | [C₁₁H₁₉]⁺ | Loss of Iodine radical (M - 127) |

| 137 | [C₁₀H₁₇]⁺ | Loss of CH₂I |

| 127 | [I]⁺ | Iodine cation |

| Various lower m/z values | Various hydrocarbon fragments | Fragmentation of the decalin ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from its alkane-like structure and the carbon-iodine bond.

The key vibrational modes anticipated in the IR spectrum include:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the decahydronaphthalene ring system. uomustansiriyah.edu.iq

CH₂ Bending (Scissoring): A medium intensity absorption around 1445-1465 cm⁻¹ is expected due to the scissoring vibration of the methylene (CH₂) groups in the rings.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. chemistrytalk.org This absorption may be of weak to medium intensity.

The absence of significant absorptions in other regions, such as the O-H stretching region (~3200-3600 cm⁻¹) or the C=O stretching region (~1650-1800 cm⁻¹), would confirm the absence of hydroxyl or carbonyl functional groups, respectively.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| CH₂ | Bending (Scissoring) | 1445 - 1465 | Medium |

| C-I | Stretching | 500 - 600 | Weak to Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, both gas chromatography and high-performance liquid chromatography can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component.

The retention time of this compound in the GC would be specific to the analytical conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the retention time and the mass spectrum of a sample to that of a known standard, the presence and purity of the compound can be confirmed. The presence of any impurities would be indicated by additional peaks in the chromatogram with different retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a relatively non-polar compound like this compound, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 or C8 reversed-phase column.

Mobile Phase: A gradient or isocratic mixture of water and acetonitrile or methanol.

Detector: A UV detector, as the iodomethyl group may provide some UV absorbance, or more universally, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) if the compound lacks a strong chromophore.

HPLC is particularly useful for the purification of the compound on a preparative scale and for the quantitative analysis of its purity. A related compound, decahydro-2-naphthyl acetate, has been successfully analyzed using reversed-phase HPLC, suggesting the feasibility of this technique for this compound. sielc.com

Table 3: Summary of Chromatographic Techniques

| Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Purity assessment, identification of volatile impurities, and structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, preparative isolation, and quantification. |

Theoretical and Computational Studies on Decahydro 2 Iodomethyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For decahydro-2-(iodomethyl)naphthalene, such studies would provide a foundational understanding of its structure, stability, and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure of molecules. arxiv.orgaps.org For this compound, these calculations could determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds. This information is crucial for predicting the molecule's reactivity and spectroscopic characteristics.

Hypothetical Data Table for Electronic Properties:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | Data not available | Data not available | Data not available |

Conformational Analysis and Energy Minima

The decahydronaphthalene (B1670005) ring system is known for its complex conformational landscape, with various cis and trans isomers possible. nist.govnist.gov The presence of the iodomethyl substituent further complicates this, introducing additional rotational degrees of freedom. A thorough conformational analysis using computational methods would be necessary to identify the most stable (lowest energy) conformations of this compound. This would involve systematically exploring the potential energy surface to locate all energy minima and the transition states that connect them.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair-Chair (equatorial) | Data not available | Data not available |

| Chair-Chair (axial) | Data not available | Data not available |

Reaction Pathway Analysis and Transition State Calculations

Understanding the chemical reactions of this compound, such as nucleophilic substitution at the iodomethyl group or elimination reactions, would require detailed reaction pathway analysis. researchgate.net Computational chemists could model these reaction pathways to determine the activation energies and the geometries of the transition states. This would provide insights into the reaction mechanisms and kinetics. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. MD simulations would reveal how the molecule moves and changes its conformation over time at a given temperature, providing a more realistic picture of its flexibility and the accessibility of different conformational states.

Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters, which can then be used to aid in the experimental identification and characterization of this compound. For instance, calculations can predict the vibrational frequencies (infrared and Raman spectra), the nuclear magnetic resonance (NMR) chemical shifts, and the ultraviolet-visible (UV-Vis) absorption spectra.

Hypothetical Data Table for Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-I) | Data not available |

| ¹H NMR | Chemical Shift (CH₂-I) | Data not available |

Computational Design of Novel Reactions

Once a fundamental understanding of the structure and reactivity of this compound is established through computational studies, this knowledge could be used to design novel reactions. For example, computational screening could be used to identify potential catalysts or reactants that would selectively transform the iodomethyl group or other parts of the molecule, leading to the synthesis of new and potentially useful compounds.

Stereochemical Aspects of Decahydro 2 Iodomethyl Naphthalene

Isomerism of the Decahydronaphthalene (B1670005) Core

Decahydronaphthalene, the structural core of the molecule, is a bicyclic alkane consisting of two fused cyclohexane (B81311) rings. The fusion of these two rings can occur in two distinct stereoisomeric forms, which are not interconvertible through bond rotation. pressbooks.pub

The two stereoisomers of decalin are defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (the carbons shared by both rings). masterorganicchemistry.com

cis-Decalin : In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule. pressbooks.pubmasterorganicchemistry.com This forces the two cyclohexane rings to be fused in a bent, tent-like shape. masterorganicchemistry.com The rings are joined by one axial and one equatorial bond. youtube.com cis-Decalin is conformationally flexible and can undergo a ring-flip, similar to cyclohexane. youtube.comchemistrysteps.com

trans-Decalin : In this isomer, the bridgehead hydrogens are on opposite sides of the molecule. pressbooks.pubmasterorganicchemistry.com This results in a relatively flat and rigid structure where the two rings are fused via two equatorial bonds. youtube.comwikipedia.org trans-Decalin is conformationally "locked" and cannot undergo ring-flipping without introducing significant ring strain. masterorganicchemistry.comyoutube.comchemistrysteps.com

These two forms are diastereomers, meaning they are stereoisomers that are not mirror images of each other. chemistrysteps.com Generally, trans-decalin is more stable than cis-decalin due to the absence of the gauche-butane-like interactions that are present in the cis isomer. youtube.com

| Feature | cis-Decalin | trans-Decalin |

| Bridgehead Hydrogens | Same side (cis) pressbooks.pubmasterorganicchemistry.com | Opposite sides (trans) pressbooks.pubmasterorganicchemistry.com |

| Overall Shape | Bent, "tent-like" masterorganicchemistry.com | Relatively flat masterorganicchemistry.com |

| Conformational Flexibility | Can undergo ring-flip youtube.comchemistrysteps.com | Conformationally locked; no ring-flip masterorganicchemistry.comwikipedia.org |

| Relative Stability | Less stable fiveable.me | More stable fiveable.me |

| Isomeric Relationship | Diastereomer of trans-decalin chemistrysteps.com | Diastereomer of cis-decalin chemistrysteps.com |

The introduction of an iodomethyl group at the C-2 position creates an additional stereocenter. The spatial arrangement of this substituent relative to the decalin framework gives rise to further isomerism. These are known as configurational isomers because they cannot be interconverted by simple bond rotation. chemistrysteps.com

For each decalin core (cis and trans), the iodomethyl group can have different configurations (e.g., R or S at the C-2 carbon). This results in a set of diastereomers. The orientation of the C-I bond can be described as axial or equatorial relative to the chair conformation of the cyclohexane ring it is attached to.

The total number of possible stereoisomers for decahydro-2-(iodomethyl)naphthalene is determined by the combination of the core's isomerism and the configuration at C-2.

| Decalin Core | C-2 Configuration | Stereochemical Relationship |

| trans-Decalin | (2R)-iodomethyl | Enantiomer of trans-(2S) |

| trans-Decalin | (2S)-iodomethyl | Enantiomer of trans-(2R) |

| cis-Decalin | (2R)-iodomethyl | Enantiomer of cis-(2S) |

| cis-Decalin | (2S)-iodomethyl | Enantiomer of cis-(2R) |

Note: The cis- and trans- series of isomers are diastereomeric to each other.

Conformational Analysis of the Decahydronaphthalene System

The most stable conformation for a six-membered ring is the chair form, and this principle applies to the decalin system. youtube.com

In trans-decalin , both rings are locked in a chair conformation. youtube.com This rigidity means that a substituent at any given position is fixed as either axial or equatorial. For this compound, the bulky iodomethyl group would strongly prefer an equatorial position to minimize 1,3-diaxial steric interactions.

In cis-decalin , the two chair rings are fused in a way that allows for conformational inversion (ring-flipping). chemistrysteps.com This process interconverts axial and equatorial positions. When a substituent like the iodomethyl group is present, the equilibrium between the two possible chair-chair conformations will favor the one where the large group occupies an equatorial position. The cis-decalin structure has three more gauche interactions than the trans isomer, contributing to its lower stability. youtube.com

Strategies for Stereoselective Synthesis

Controlling the stereochemistry during the synthesis of decalin derivatives is a significant challenge in organic chemistry. The goal is to selectively produce a single desired stereoisomer out of the many possibilities.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries.

Asymmetric Catalysis : One strategy involves using a chiral catalyst to control the formation of the decalin ring system. For instance, an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction has been developed for the synthesis of cis-decalin derivatives with high enantioselectivity. nih.gov

Chiral Starting Materials : Another common approach is to start with a well-defined chiral molecule. The enantioselective synthesis of trans-decalin derivatives has been achieved starting from the Wieland-Miescher ketone, a well-known chiral building block. acs.org Subsequent reactions can then build the final substituted decalin product.

Diastereoselective reactions aim to control the relative stereochemistry of multiple stereocenters. In the context of decalin synthesis, this often involves controlling the ring fusion (cis or trans) and the orientation of substituents.

Substrate Control : The existing stereochemistry of the decalin core can direct the outcome of subsequent reactions. For example, the rigid conformation of trans-decalin can block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. acs.org

Intramolecular Cycloadditions : The intramolecular Diels-Alder reaction is a powerful tool for forming the decalin skeleton. By carefully designing the precursor molecule, it is possible to achieve high stereocontrol, often leading to the formation of trans-fused decalin products. colab.ws This control arises from the geometric constraints of the transition state during the cyclization reaction. colab.ws

Chiral Resolution Techniques for this compound

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of stereochemically pure compounds. For this compound, a molecule possessing multiple chiral centers, obtaining single enantiomers is essential for applications where specific stereoisomers exhibit desired therapeutic or material properties. While specific documented methods for the resolution of this compound are not extensively reported in publicly available literature, established principles of chiral separation provide a clear framework for achieving this. The primary methods applicable to this compound would involve the formation of diastereomers through the use of a chiral resolving agent, followed by separation based on their differing physical properties, or through chiral chromatography.

The most common and industrially favored approach for chiral resolution is the formation of diastereomeric salts. wikipedia.orgnih.gov This technique relies on the reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility and melting points, allowing for their separation by conventional methods like fractional crystallization. libretexts.orgwikipedia.org

For a compound like this compound, which lacks an acidic or basic functional group amenable to direct salt formation, a preliminary chemical modification would be necessary. A plausible strategy involves the conversion of the iodomethyl group to a functional group suitable for reaction with a chiral resolving agent. For instance, the iodomethyl group could be converted to a carboxylic acid or an amine.

If converted to a carboxylic acid, a variety of chiral bases can be employed as resolving agents. Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent is crucial and often determined empirically to achieve a significant difference in the solubility of the resulting diastereomeric salts. One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The resolved enantiomer can then be recovered by acidification of the separated diastereomeric salt.

Alternatively, if the iodomethyl group is transformed into an amine, chiral acids serve as effective resolving agents. Examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. libretexts.org Similar to the process with chiral bases, the resulting diastereomeric salts are separated by fractional crystallization, followed by basification to liberate the free, enantiomerically enriched amine.

Another powerful technique for chiral resolution is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate. This differential interaction leads to a separation of the enantiomers as they pass through the chromatography column. Various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving effective separation. While this method can be highly effective, it is often more expensive and may be more suitable for analytical purposes or smaller-scale preparations compared to diastereomeric crystallization.

Enzymatic resolution offers another potential route. Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of one enantiomer of a precursor to this compound, allowing for the separation of the unreacted ester and the hydrolyzed product. nih.gov

The effectiveness of any chosen resolution technique is typically assessed by measuring the enantiomeric excess (ee) of the separated products, often using techniques like chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

| Resolution Technique | Chiral Resolving Agent/Stationary Phase | Principle of Separation | Potential Research Findings |

| Diastereomeric Crystallization | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) or chiral bases (e.g., (R)-1-phenylethylamine) after functional group modification. libretexts.org | Formation of diastereomers with different physical properties (e.g., solubility), allowing for separation by fractional crystallization. wikipedia.org | The selection of the resolving agent and solvent system is critical. For instance, the use of a specific chiral amine might lead to the crystallization of one diastereomer in high yield and purity, while another might be less effective. The efficiency is highly dependent on the specific interactions between the substrate and the resolving agent. |

| Chiral Chromatography | Chiral Stationary Phases (CSPs) such as polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®). | Differential interaction of enantiomers with the chiral stationary phase leads to different retention times and separation. | Different CSPs would exhibit varying degrees of separation for the enantiomers of this compound. The choice of mobile phase (e.g., hexane/isopropanol mixtures) would also significantly impact the resolution. Baseline separation of enantiomers could likely be achieved under optimized conditions. |

| Enzymatic Resolution | Enzymes like lipases or esterases. nih.gov | Selective enzymatic transformation of one enantiomer in the racemic mixture. | A lipase could selectively hydrolyze an ester precursor of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester enantiomer. The enantiomeric excess of the product would depend on the selectivity of the enzyme. |

Advanced Synthetic Applications of Decahydro 2 Iodomethyl Naphthalene As a Building Block

Precursor in Complex Molecule Synthesis

The decalin (decahydronaphthalene) ring system is a core structural motif present in a wide array of natural products, particularly in sesquiterpenoids and diterpenoids, many of which exhibit significant biological activity. rsc.org The synthesis of these complex molecules often relies on the use of pre-functionalized decalin synthons that allow for the stereocontrolled introduction of additional functional groups and ring systems.

Decahydro-2-(iodomethyl)naphthalene serves as an excellent starting material in this context. The iodomethyl group is a highly reactive handle for carbon-carbon bond formation. For instance, it can be used in alkylation reactions with a variety of nucleophiles, such as enolates, carbanions, and organometallic reagents, to append complex side chains to the decalin core. This strategy is crucial in the total synthesis of natural products where the decalin unit is assembled early in the synthetic sequence. The rigidity of the decalin scaffold helps to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of biologically active molecules. nih.gov

| Precursor Application | Reaction Type | Potential Product Class | Relevance |

| Natural Product Synthesis | Nucleophilic Substitution | Functionalized Decalins | Access to complex terpenoid and steroid skeletons |

| Fragment-Based Drug Discovery | Coupling Reactions | Decalin-Containing Hybrids | Combination of a rigid scaffold with pharmacophoric fragments |

Scaffold for Derivatization

The decahydronaphthalene (B1670005) framework provides a three-dimensional and conformationally restricted scaffold, which is an attractive feature in medicinal chemistry and materials science. wikipedia.org Using this scaffold, new molecules with specific spatial arrangements of functional groups can be designed and synthesized. This compound is an ideal starting point for such derivatization strategies.

The primary iodide of the iodomethyl group is an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of functional groups. For example, reaction with amines, alcohols, thiols, and carboxylates can lead to the corresponding aminomethyl, alkoxymethyl, thiomethyl, and acyloxymethyl derivatives, respectively. This versatility enables the generation of large libraries of decalin-based compounds for biological screening or for the development of new materials with tailored properties.

| Derivatization Reaction | Reagent | Functional Group Introduced | Product Class |

| Amination | R₂NH | -CH₂NR₂ | Aminomethyl decalins |

| Etherification | ROH | -CH₂OR | Alkoxymethyl decalins |

| Thioetherification | RSH | -CH₂SR | Thiomethyl decalins |

| Esterification | RCOOH | -CH₂OC(O)R | Acyloxymethyl decalins |

Use in the Construction of Polycyclic or Spirocyclic Systems

The construction of polycyclic and spirocyclic frameworks is a significant challenge in organic synthesis, and building blocks that facilitate such transformations are highly valuable. The decalin unit of this compound can serve as the foundation for the annulation of additional rings.

One key application lies in the synthesis of spirocycles, where two rings share a single carbon atom. mdpi.comnih.gov For instance, the iodomethyl group can be used to alkylate a cyclic precursor, followed by an intramolecular cyclization to form the spirocyclic system. A notable example of a related transformation is the diastereoselective synthesis of trans-decalin-based spirocarbocycles through photocyclization of diketones attached to the decalin framework. nih.govacs.org this compound could be a precursor to such diketones.

Furthermore, intramolecular alkylation strategies, where a nucleophile tethered to the decalin ring displaces the iodide, can lead to the formation of fused or bridged polycyclic systems. The stereochemistry of the decalin core would play a crucial role in directing the outcome of these cyclization reactions.

| Cyclization Strategy | Key Transformation | Resulting System |

| Spirocyclization | Intermolecular alkylation followed by intramolecular cyclization | Spiro[decalin-2,X]-heterocycles/carbocycles |

| Annulation | Intramolecular alkylation | Fused or bridged polycyclic decalins |

Development of Novel Synthetic Methodologies Utilizing the Iodomethyl Functionality

The iodomethyl group is not only a substrate for nucleophilic substitution but can also participate in a range of other transformations, opening avenues for the development of novel synthetic methods. The carbon-iodine bond is relatively weak, making it susceptible to homolytic cleavage to form radicals. These radicals can participate in a variety of addition and cyclization reactions.

Moreover, the iodomethyl group can be converted into an organometallic species, such as an organozinc or organocopper reagent, via metal-halogen exchange. These reagents can then be used in a host of coupling reactions, including Negishi, Suzuki, and Stille couplings, to form new carbon-carbon bonds with a high degree of control and functional group tolerance.

Another area of potential development is in transition-metal-catalyzed cross-coupling reactions where the iodomethyl group acts as an electrophilic partner. For example, Sonogashira coupling with terminal alkynes would provide access to propargylated decalin derivatives, which are themselves versatile intermediates for further transformations.

| Methodology | Reactive Intermediate | Potential Reaction |

| Radical Chemistry | Decalin-2-ylmethyl radical | Radical additions to alkenes/alkynes |

| Organometallic Synthesis | Organozinc or Organocopper reagent | Cross-coupling reactions (Negishi, etc.) |

| Transition Metal Catalysis | Electrophilic partner in cross-coupling | Sonogashira, Heck, Suzuki-Miyaura reactions |

Q & A

Q. What methodologies are recommended for synthesizing Decahydro-2-(iodomethyl)naphthalene with high purity?

To ensure high-purity synthesis, adopt multi-step purification protocols, such as fractional distillation under reduced pressure and recrystallization using non-polar solvents. Structural confirmation should involve nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). Thermodynamic data from analogous decahydronaphthalene derivatives (e.g., boiling points, critical temperatures) can guide reaction conditions .

Q. How should researchers design in vitro toxicological studies to assess respiratory effects of this compound?

Follow inclusion criteria for respiratory outcomes outlined in toxicological frameworks, including controlled exposure routes (inhalation, oral) and endpoints like lung function metrics and histopathology. Use randomized dose allocation and concealed group assignments to minimize bias, as per risk-of-bias questionnaires for animal studies .

Q. Which spectroscopic techniques are effective for characterizing structural stability under varying temperatures?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for assessing thermal stability. Infrared (IR) spectroscopy and X-ray crystallography can monitor structural integrity during phase transitions, leveraging thermodynamic data on similar cyclic hydrocarbons .

Q. What inclusion criteria apply to systematic reviews of hepatic effects in halogenated naphthalene compounds?

Prioritize peer-reviewed studies reporting hepatic outcomes (e.g., enzyme elevation, histopathology) across species, with documented exposure routes (oral, dermal). Exclude non-peer-reviewed sources unless validated by three independent experts, as per toxicological profile guidelines .

Advanced Research Questions

Q. How can computational models predict environmental partitioning of this compound?

Use quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log Kow) and Henry’s law constants derived from thermodynamic databases. Validate predictions against environmental monitoring data for analogous compounds in air, water, and soil .

Q. What strategies resolve contradictions in metabolic pathways across model organisms?

Conduct interspecies comparative studies using isotope-labeled compounds to track metabolic intermediates. Apply ATSDR’s confidence-rating framework to weight evidence quality: prioritize studies with low risk of bias, controlled dosing, and mechanistic clarity .

Q. How can in silico docking studies validate enzyme inhibition potential?

Combine molecular dynamics simulations with experimental enzyme assays (e.g., fluorometric kinase inhibition tests). Cross-reference computational binding affinities with kinetic data from catalytic conversion studies, adjusting for steric effects of the iodine substituent .

Q. What experimental approaches evaluate genotoxic interactions with DNA?

Employ Ames tests for mutagenicity and comet assays for DNA strand breaks. For mechanistic insights, use chromatin immunoprecipitation (ChIP) sequencing to identify DNA adduct formation sites. Ensure dose-response alignment with toxicokinetic models to avoid artifacts .

Methodological Notes

- Risk of Bias Mitigation : Use tools like Table C-7 () to assess randomization and allocation concealment in animal studies.

- Data Extraction : Follow ATSDR’s 8-step process (), emphasizing outcome-specific confidence ratings ().

- Environmental Fate : Reference partitioning data () and emission rate models () for ecological risk assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.